molecular formula C8H11FN2OS B2991639 N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine CAS No. 2200610-75-7

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine

Cat. No.: B2991639
CAS No.: 2200610-75-7
M. Wt: 202.25
InChI Key: WUXJKULOSNYUDL-UHFFFAOYSA-N
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Description

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine is a synthetic organic compound that features a unique combination of a thiazole ring and a fluorinated oxolane moiety

Properties

IUPAC Name

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2OS/c1-11(8-10-2-3-13-8)7-5-12-4-6(7)9/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXJKULOSNYUDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1F)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorinated Oxolane Moiety: The fluorinated oxolane moiety can be introduced via nucleophilic substitution reactions using appropriate fluorinated precursors.

    Coupling of the Two Moieties: The final step involves coupling the thiazole ring with the fluorinated oxolane moiety using suitable coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the oxolane moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole and oxolane moieties.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.

    Biological Research: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Industrial Applications: It is investigated for its potential use in the synthesis of advanced polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The fluorinated oxolane moiety and the thiazole ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine: Unique due to the combination of fluorinated oxolane and thiazole moieties.

    4-fluoro-N,3-dimethyl-N-(oxolan-3-yl)benzamide: Contains a benzamide moiety instead of a thiazole ring.

    Compounds with METTL3 Modulators: Feature different heterocyclic structures and functional groups.

Uniqueness

This compound is unique due to its specific combination of a fluorinated oxolane moiety and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

N-(4-fluorooxolan-3-yl)-N-methyl-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and applications in research.

Chemical Structure and Synthesis

Chemical Structure:
The compound has the following chemical formula and structure:

  • CAS Number: 2200610-75-7
  • Molecular Weight: 188.22 g/mol
  • Structure:
    N 4 fluorooxolan 3 yl N methyl 1 3 thiazol 2 amine\text{N 4 fluorooxolan 3 yl N methyl 1 3 thiazol 2 amine}

Synthesis:
The synthesis typically involves:

  • Formation of the Thiazole Ring: Utilizing the Hantzsch thiazole synthesis method.
  • Introduction of the Fluorinated Oxolane Moiety: Achieved through nucleophilic substitution reactions.
  • Coupling: The final step involves coupling the thiazole ring with the fluorinated oxolane moiety using coupling reagents such as palladium catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The thiazole ring is known to modulate enzyme activity by binding to active sites, while the fluorinated oxolane enhances binding affinity and stability. This interaction can lead to inhibition of key biochemical pathways, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thiazole have shown potent inhibitory effects on various cancer cell lines:

CompoundCancer TypeIC50 (µM)
ATCAA-1Prostate Cancer0.7 - 1.0
SMART CompoundsMelanoma0.4 - 2.2

These findings suggest that modifications in thiazole structures can enhance their efficacy against cancer cells .

Enzyme Inhibition

Studies have demonstrated that compounds containing thiazole rings can act as effective acetylcholinesterase (AChE) inhibitors, which is crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine .

Case Studies

  • In Vitro Studies on AChE Inhibition:
    A study evaluated various thiazole derivatives for their AChE inhibitory activity. One compound showed an IC50 value of 2.7 µM, indicating strong potential as a therapeutic agent for Alzheimer's disease .
  • Antiproliferative Activity Against Cancer Cells:
    Another investigation into thiazole derivatives revealed that modifications could significantly improve their antiproliferative effects against prostate cancer cells, with some compounds achieving IC50 values as low as 0.7 µM .

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